

# Investigating the Cross-Reactivity of a Selective TYK2 Inhibitor with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a highly selective Tyk2 inhibitor, using publicly available data for Deucravacitinib (BMS-986165) as a representative example of a potent and selective allosteric Tyk2 inhibitor. The data presented herein is intended to serve as a valuable resource for researchers investigating Tyk2 as a therapeutic target and for professionals involved in the development of kinase inhibitors.

# **Introduction to Tyk2 and Selective Inhibition**

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically involved in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN).[3] Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making Tyk2 an attractive therapeutic target.[1][2]

The development of selective Tyk2 inhibitors is a key strategy to mitigate off-target effects associated with broader JAK inhibition.[4] While first-generation JAK inhibitors often target the highly conserved ATP-binding site within the catalytic domain (JH1) of multiple JAK family members, newer inhibitors have been designed to achieve greater selectivity.[1] Deucravacitinib, for instance, is an allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of Tyk2.[5] This unique mechanism of action confers high selectivity for Tyk2 over



other JAK kinases.[5][6] This guide examines the selectivity profile of such a highly selective Tyk2 inhibitor against other kinases.

# **Comparative Kinase Selectivity Data**

The following table summarizes the inhibitory activity of Deucravacitinib against Tyk2 and other closely related JAK family members. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. Lower IC50 values indicate higher potency.

| Kinase Target | Inhibitor       | IC50 (nM) - In<br>Vitro Assay | IC50 (nM) -<br>Cellular Assay | Fold<br>Selectivity vs.<br>Tyk2 (Cellular) |
|---------------|-----------------|-------------------------------|-------------------------------|--------------------------------------------|
| Tyk2          | Deucravacitinib | 0.2                           | 2 - 19                        | -                                          |
| JAK1          | Deucravacitinib | >10,000                       | >100-fold vs.<br>Tyk2         | >100                                       |
| JAK2          | Deucravacitinib | >10,000                       | >2000-fold vs.<br>Tyk2        | >2000                                      |
| JAK3          | Deucravacitinib | >10,000                       | >100-fold vs.<br>Tyk2         | >100                                       |

Data is based on published results for Deucravacitinib (BMS-986165) and is intended to be representative of a highly selective Tyk2 inhibitor.[6]

## **Signaling Pathway of Tyk2**

Tyk2 plays a critical role in mediating the downstream signaling of several key cytokine receptors. The diagram below illustrates the involvement of Tyk2 in the IL-12, IL-23, and Type I IFN signaling pathways.





Click to download full resolution via product page

Caption: Tyk2 signaling in response to IL-12, IL-23, and Type I IFN.



## **Experimental Protocols**

The determination of kinase inhibitor selectivity is a critical step in drug development. Below are detailed methodologies for common in vitro kinase assays used to assess cross-reactivity.

# In Vitro Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.

#### Materials:

- Purified recombinant kinases (Tyk2, JAK1, JAK2, JAK3, etc.)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test inhibitor (e.g., Tyk2-IN-11) serially diluted in DMSO
- Kinase Buffer
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
- Assay Plate Preparation: Add the serially diluted test inhibitor to the wells of a 384-well plate.
   Include controls with DMSO only (no inhibitor).
- Kinase/Antibody Mixture: Prepare a solution containing the purified kinase and the Eulabeled anti-tag antibody in kinase buffer. Add this mixture to each well of the assay plate.



- Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer. Add this solution to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure emission at ~615 nm (Eu) and ~665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)

This is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

### Materials:

- DNA-tagged kinases
- Immobilized, active-site directed ligand
- Test inhibitor
- Assay plates
- Quantitative PCR (qPCR) reagents and instrument

### Procedure:

- Compound Submission: The test inhibitor is provided to the screening facility.
- Assay Principle: In the absence of a competing inhibitor, the DNA-tagged kinase binds to the immobilized ligand. The amount of bound kinase is quantified by gPCR of the DNA tag.



- Competition Assay: The test inhibitor is added to the assay mixture. If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is measured using qPCR. A
  lower amount of bound kinase indicates a stronger interaction between the inhibitor and the
  kinase.
- Data Analysis: The results are typically reported as percent of control (DMSO) or as
  dissociation constants (Kd). This data provides a comprehensive profile of the inhibitor's
  selectivity across the human kinome.





Click to download full resolution via product page

Caption: General workflow for in vitro kinase cross-reactivity screening.

## Conclusion

The investigation of an inhibitor's cross-reactivity is paramount for understanding its potential therapeutic window and off-target effects. The data for the highly selective, allosteric Tyk2 inhibitor Deucravacitinib demonstrates a favorable selectivity profile, with significantly greater potency for Tyk2 compared to other JAK family members. This high degree of selectivity is attributed to its unique mechanism of binding to the less conserved JH2 regulatory domain. For researchers and drug developers, utilizing comprehensive kinase profiling assays, as detailed in the experimental protocols, is essential to characterize the selectivity of novel Tyk2 inhibitors and guide the development of safer and more effective therapies for autoimmune and inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Cross-Reactivity of a Selective TYK2 Inhibitor with Other Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416376#investigating-the-cross-reactivity-of-tyk2-in-11-with-other-kinases]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com